Rivularin

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of rivularin typically involves the extraction from plant sources, particularly from the roots of Scutellaria species. The extraction process includes the use of solvents such as methanol or ethanol, followed by purification using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from cultivated Scutellaria plants. The process includes:

- Cultivation of Scutellaria species under controlled conditions.

- Harvesting and drying of plant material.

- Solvent extraction and purification using high-performance liquid chromatography (HPLC) to obtain pure this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Rivularin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may exhibit different pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products Formed:

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of reduced flavonoid derivatives.

Substitution: Formation of substituted flavonoid compounds with altered pharmacological properties.

Applications De Recherche Scientifique

Rivularin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.

Biology: Investigated for its role in plant defense mechanisms and interactions with other organisms.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

Industry: Utilized in the development of natural health products and supplements.

Mécanisme D'action

Rivularin exerts its effects through various mechanisms, including:

Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: Induces apoptosis in cancer cells and inhibits tumor growth by targeting specific molecular pathways, such as the PI3K-Akt and MAPK pathways.

Comparaison Avec Des Composés Similaires

Baicalein: Another flavonoid found in Scutellaria species with similar anti-inflammatory and anticancer properties.

Wogonin: Known for its anti-inflammatory and neuroprotective effects.

Uniqueness of Rivularin: this compound is unique due to its specific molecular structure, which contributes to its distinct pharmacological properties. Its ability to target multiple molecular pathways makes it a promising candidate for therapeutic applications .

Activité Biologique

Rivularin, a bioactive compound isolated from Leptocarpha rivularis, has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various cell lines, and potential clinical implications.

Chemical Structure and Properties

This compound is classified as a heliangolide, a type of sesquiterpene lactone. Its chemical structure contributes to its biological activities, which include anti-cancer and anti-inflammatory properties.

Anticancer Effects

This compound has demonstrated significant anticancer activity through various mechanisms:

- Cell Proliferation Inhibition : Research indicates that this compound effectively inhibits the proliferation of cancer cells. For instance, in studies involving MG63 osteosarcoma cells, treatment with this compound resulted in a notable decrease in cell viability. The IC50 value for this compound was determined to be approximately 23.533 μM after 48 hours of treatment .

- Migration and Invasion Suppression : this compound also exhibits anti-metastatic properties. It significantly reduced the migration and invasion rates of MG63 cells. The migration rate decreased from 120.68% in control groups to 40.56% with this compound treatment, demonstrating a substantial inhibitory effect .

Table 1: Effects of this compound on Cell Migration and Invasion

| Treatment | Migration Rate (%) | Invasion Rate (%) |

|---|---|---|

| Control (0.1% DMSO) | 120.68 ± 18.04 | 106.36 ± 20.59 |

| This compound (23.533 μM) | 40.56 ± 10.31* | 32.12 ± 8.43* |

*Significantly different from control (P < 0.05).

The mechanisms underlying the anticancer effects of this compound include:

- Inhibition of IGF-1R Expression : this compound treatment led to a significant downregulation of Insulin-like Growth Factor 1 Receptor (IGF-1R) expression in MG63 cells, which is associated with reduced cell proliferation and enhanced apoptosis .

- Synergistic Effects with siRNA : When combined with small interfering RNA (siRNA) targeting IGF-1R, this compound exhibited an even greater reduction in cell proliferation and migration, suggesting potential for combination therapies in cancer treatment .

Additional Biological Activities

Beyond its anticancer properties, this compound has been studied for other biological activities:

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may possess anti-inflammatory properties, although further research is needed to elucidate these effects fully .

- Phytochemical Profiling : A study on extracts from Leptocarpha rivularis revealed that this compound is part of a broader profile of phytochemicals that contribute to the plant's medicinal properties .

Study on Osteosarcoma Cells

In a controlled laboratory setting, MG63 osteosarcoma cells were treated with varying concentrations of this compound. The results indicated a dose-dependent response where higher concentrations correlated with increased inhibition of cell growth and migration.

Clinical Implications

The findings from laboratory studies suggest that this compound could be explored as a candidate for developing novel cancer therapies, particularly for tumors expressing high levels of IGF-1R.

Propriétés

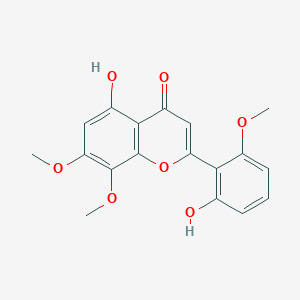

IUPAC Name |

5-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-7,8-dimethoxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-12-6-4-5-9(19)16(12)13-7-10(20)15-11(21)8-14(23-2)17(24-3)18(15)25-13/h4-8,19,21H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMNRCWUEDWTPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.